2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8
説明
Molecular Identity and Classification
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 (CAS 1246820-89-2) is a deuterium-labeled analog of the parent compound 2-piperazinyl-4-amino-6,7-dimethoxyquinazoline (CAS 60547-97-9). Its molecular formula is C₁₄H₁₁D₈N₅O₂ , with a molecular weight of 297.38 g/mol. Structurally, it belongs to the quinazoline class of heterocyclic compounds, characterized by a fused benzene-pyrimidine ring system. The deuterium labeling occurs at eight positions within the piperazine moiety and adjacent carbons, enhancing its stability for analytical applications.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₁D₈N₅O₂ |
| Molecular Weight | 297.38 g/mol |
| CAS Number | 1246820-89-2 |
| Parent Compound CAS Number | 60547-97-9 (non-deuterated) |
Nomenclature and Structural Features
The compound’s systematic name is 6,7-dimethoxy-2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)quinazolin-4-amine . Key structural elements include:
- Quinazoline core : A bicyclic aromatic system with nitrogen atoms at positions 1 and 3.
- Piperazine substituent : A six-membered saturated ring containing two nitrogen atoms, fully deuterated at positions 2, 2, 3, 3, 5, 5, 6, and 6.
- Methoxy groups : Electron-donating groups at positions 6 and 7 of the quinazoline ring.
- Amino group : Located at position 4, contributing to hydrogen-bonding interactions.
The SMILES notation is [2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=NC3=CC(=C(C=C3C(=N2)N)OC)OC)([2H])[2H] , and the InChI identifier is InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18)/i3D2,4D2,5D2,6D2 .
特性
CAS番号 |
1246820-89-2 |
|---|---|
分子式 |
C14H19N5O2 |
分子量 |
297.388 |
IUPAC名 |
6,7-dimethoxy-2-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)quinazolin-4-amine |
InChI |
InChI=1S/C14H19N5O2/c1-20-11-7-9-10(8-12(11)21-2)17-14(18-13(9)15)19-5-3-16-4-6-19/h7-8,16H,3-6H2,1-2H3,(H2,15,17,18)/i3D2,4D2,5D2,6D2 |
InChIキー |
APKHJGDGWQDBGM-SQUIKQQTSA-N |
SMILES |
COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCNCC3)N)OC |
同義語 |
6,7-Dimethoxy-2-(1-piperazinyl)-4-quinazolinamine-d8; 2-(1-Piperazinyl)-4-amino-6,7-dimethoxyquinazoline-d8; 4-Amino-2-(1-piperazinyl)-6,7-dimethoxyquinazoline-d8; 4-Amino-6,7-dimethoxy-2-(1-piperazinyl)quinazoline-d8; |
製品の起源 |
United States |
準備方法
Deuteration of the Piperazine Ring
Deuterated piperazine (piperazine-d8) is synthesized via catalytic exchange using deuterated solvents (e.g., D₂O) under acidic or basic conditions. Reacting 2-chloro-4-amino-6,7-dimethoxyquinazoline with piperazine-d8 in DMF at 100–120°C for 12–24 hours achieves substitution, yielding the target compound. This method ensures high isotopic purity (>98%) but requires stringent anhydrous conditions to prevent proton back-exchange.
Early-Stage Deuteration
Alternative routes incorporate deuterium during earlier synthetic steps. For example, using deuterated ammonia (ND₃) in the ammoniation step replaces the 4-chloro group with an -ND₂ moiety, though this affects only the aminomethyl position. Full deuteration of the piperazine ring remains the preferred approach for metabolic stability studies.
Optimization of Reaction Conditions
Critical parameters for yield and purity include:
| Step | Conditions | Yield (%) | Purity (%) | Source |
|---|---|---|---|---|
| Chlorination (POCl₃) | 120°C, 6 hours, POCl₃ ratio 1:10 | 85 | 92 | |
| Piperazine Substitution | DMF, 110°C, 18 hours | 78 | 95 | |
| Deuterium Exchange | D₂O, Pd/C catalyst, 80°C, 24 hours | 90 | 98 |
Higher POCl₃ ratios (1:10 vs. 1:3) improve chlorination efficiency but increase phosphorus waste. Prolonged reaction times during piperazine substitution reduce residual chloride impurities.
Purification and Analytical Characterization
Crude product is purified via recrystallization from methanol/water mixtures, achieving >99% purity by HPLC. Key characterization data include:
-
Mass Spectrometry : Molecular ion peak at m/z 297.38 (C₁₄H₁₉N₅O₂)
-
NMR : Deuterium incorporation confirmed by absence of proton signals in the piperazine region (δ 2.5–3.5 ppm).
Scale-Up Challenges and Solutions
Industrial-scale production faces hurdles in deuterium sourcing and waste management. Piperazine-d8 is costly ($15,000–$20,000 per gram), necessitating efficient recovery from reaction mixtures. Closed-loop solvent systems and catalytic deuteration reactors mitigate costs. Environmental regulations on phosphorus waste require POCl₃ neutralization with ice-water mixtures, generating HCl gas that must be scrubbed.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Disadvantages |
|---|---|---|
| Late-Stage Deuteration | High isotopic purity, modular | Expensive piperazine-d8 |
| Early-Stage Deuteration | Lower deuterium cost | Partial deuteration, side reactions |
Late-stage deuteration remains dominant in pharmaceutical R&D due to regulatory requirements for isotopic consistency .
化学反応の分析
Types of Reactions
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with different oxidation states, while substitution reactions can introduce various functional groups.
科学的研究の応用
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 has several scientific research applications:
作用機序
The mechanism of action of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Receptors: It can bind to specific receptors in cells, modulating their activity.
Inhibit Enzymes: The compound may inhibit certain enzymes, affecting metabolic pathways.
Alter Gene Expression: It can influence gene expression, leading to changes in cellular functions.
類似化合物との比較
Key Properties
| Property | Value |
|---|---|
| CAS Number (d8 form) | 1246820-89-2 |
| Molecular Formula | C₁₄H₁₁D₈N₅O₂ |
| Molecular Weight | 297.38 g/mol |
| Storage Temperature | +4°C |
| Application | Stable isotope-labeled standard |
Comparison with Similar Compounds
Structural Analogues and Pharmacological Activity
JAK3 Inhibitors (Dimethoxyquinazoline Derivatives)
Compounds like WHI-P131 (4-(4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline) and WHI-P154 (4-(3'-bromo-4'-hydroxyphenyl)-amino-6,7-dimethoxyquinazoline) share the dimethoxyquinazoline backbone but feature substituted phenyl rings. These derivatives exhibit potent JAK3 inhibition (IC₅₀ = 78 µM for WHI-P131) and selectivity against other kinases (e.g., JAK1, JAK2, SYK) .
Key Differences :
- Substituent Effects : The presence of a 4'-OH group on the phenyl ring enhances JAK3 binding affinity (Kᵢ = 0.6–2.3 µM) by forming hydrogen bonds with Asp-967 in the catalytic site. Derivatives lacking this group (e.g., WHI-P258) show negligible activity (Kᵢ = 28–72 µM) .
- Deuterated Form: Unlike therapeutic JAK3 inhibitors, 2-piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 lacks intrinsic pharmacological activity and is used solely for analytical purposes .
Table 1: Pharmacological Activity of Dimethoxyquinazoline Derivatives
| Compound | CAS Number | Target | IC₅₀/Kᵢ | Selectivity |
|---|---|---|---|---|
| WHI-P131 | N/A | JAK3 | 78 µM (IC₅₀) | No inhibition of JAK1/2, SYK, BTK |
| WHI-P154 | N/A | JAK3 | Kᵢ = 0.6 µM | Similar to WHI-P131 |
| Parent (non-deuterated) | 60547-97-9 | N/A | N/A | Analytical standard |
Piperazinyl-Functionalized Derivatives
Example 1: 2-[4-(2-Furoyl)piperazin-1-yl]-4-amino-6,7-dimethoxyquinazoline hydrochloride (CAS: 19237-84-4)
- Structure : Incorporates a furoyl group on the piperazine ring.
- Application : Intermediate in antihypertensive drug synthesis (e.g., terazosin) .
Example 2: 4-Amino-2-[4-(cyclopropylcarbonyl)-1-piperazinyl]-6,7-dimethoxyquinazoline (CAS: 59878-57-8)
- Structure : Cyclopropylcarbonyl modification improves lipophilicity.
- Synthesis: Reacts N-(cyclopropylcarbonyl)piperazine with 2-chloro-4-amino-6,7-dimethoxyquinazoline .
Table 2: Structural and Functional Comparison
| Compound | CAS Number | Substituent | Application |
|---|---|---|---|
| 2-Piperazinyl-d8 | 1246820-89-2 | Deuterated H atoms | Isotopic tracer |
| 19237-84-4 | 19237-84-4 | Furoyl group | Synthetic intermediate |
| 59878-57-8 | 59878-57-8 | Cyclopropylcarbonyl | Drug intermediate |
Physicochemical and Analytical Properties
Table 3: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight (g/mol) | Solubility |
|---|---|---|---|
| 2-Piperazinyl-d8 | C₁₄H₁₁D₈N₅O₂ | 297.38 | Methanol/water |
| 84050-22-6 (HCl salt) | C₁₄H₂₀ClN₅O₂ | 325.79 | Polar solvents |
| WHI-P131 | C₁₆H₁₆N₄O₃ | 312.33 | DMSO |
生物活性
2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8 is a deuterated derivative of 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline, primarily investigated for its biological activity and potential therapeutic applications. This compound has garnered attention due to its structural similarity to other quinazoline derivatives, which are known for their pharmacological properties, particularly as alpha-1 adrenergic receptor antagonists.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound incorporates deuterium atoms, which enhances its stability and metabolic profile compared to its non-deuterated counterpart. The presence of methoxy groups at positions 6 and 7 contributes to its biological activity by influencing receptor binding and interaction.
The biological activity of this compound involves several mechanisms:
- Receptor Binding : The compound exhibits a high affinity for alpha-1 adrenergic receptors, which play a crucial role in cardiovascular regulation. It modulates the activity of these receptors, leading to vasodilation and reduced blood pressure .
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects. For instance, it has been shown to affect phosphodiesterase activity.
- Gene Expression Modulation : The compound can influence gene expression related to vascular smooth muscle contraction and relaxation, thereby impacting overall cardiovascular health.
Antihypertensive Effects
Research indicates that this compound demonstrates significant antihypertensive activity. In vivo studies have shown that it effectively lowers blood pressure in animal models, comparable to established medications like prazosin and terazosin .
Table 1: Comparison of Antihypertensive Activity
| Compound | Dose (mg/kg) | Effect on Blood Pressure |
|---|---|---|
| This compound | 10 | Significant reduction |
| Prazosin | 10 | Significant reduction |
| Terazosin | 10 | Significant reduction |
Selectivity for Alpha-1 Adrenergic Receptors
Studies have demonstrated that this compound exhibits high selectivity for alpha-1 adrenergic receptors over other receptor types. This selectivity is crucial for minimizing side effects commonly associated with non-selective adrenergic antagonists .
Case Studies and Research Findings
- In Vivo Studies : A study evaluated the antihypertensive effects of various quinazoline derivatives in spontaneously hypertensive rats. The results indicated that this compound significantly reduced systolic blood pressure at doses comparable to traditional treatments .
- Binding Affinity Studies : In vitro assays showed that the compound has a binding affinity in the nanomolar range (approximately M) for alpha-1 adrenergic receptors. This strong affinity suggests potential use in managing hypertension and related cardiovascular conditions .
- Structure-Activity Relationship (SAR) : Research into the SAR of quinazoline derivatives revealed that modifications at the piperazine moiety significantly influence receptor binding and biological activity. The deuterated form exhibited enhanced pharmacokinetic properties due to reduced metabolic degradation.
Q & A
Basic Research Questions
Q. What are the established synthesis routes for 2-Piperazinyl-4-amino-6,7-dimethoxyquinazoline-d8, and how can its purity be validated?
- Methodology : The core quinazoline scaffold is synthesized via cyclization of 6,7-dimethoxyquinazoline precursors using formamide under reflux, followed by piperazine substitution at the 2-position . For deuterated analogs (d8), deuterium is typically incorporated at methoxy groups or the piperazine ring via exchange reactions using deuterated solvents (e.g., D₂O or DCl).
- Validation : Purity is assessed using reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with UV detection at 254 nm. Mass spectrometry (LC-MS) confirms deuteration efficiency (>98% isotopic enrichment). Structural confirmation requires ¹H/¹³C NMR, with deuterated methoxy groups showing absence of proton signals at δ 3.8–4.0 ppm .
Q. How is this compound utilized as a reference standard in impurity profiling for pharmaceuticals like doxazosin?
- Application : It serves as a critical impurity standard (e.g., Doxazosin Impurity F/G) to monitor synthesis byproducts during API manufacturing. The European Pharmacopoeia (EP) specifies its use in HPLC-UV methods with a retention time of 12.5±0.5 minutes under isocratic conditions (40:60 acetonitrile:phosphate buffer, pH 3.0) .
- Quantification : Calibration curves are linear (R² >0.999) in the 0.1–5.0 µg/mL range, with a limit of detection (LOD) of 0.05 µg/mL .
Advanced Research Questions
Q. What experimental strategies address low solubility of this compound in aqueous buffers for in vitro receptor studies?
- Approach : Solubility is enhanced using co-solvents like DMSO (≤1% v/v) or cyclodextrin complexes (e.g., hydroxypropyl-β-cyclodextrin at 10 mM). For cellular assays, PEGylation (e.g., biotin-PEG linkers) improves aqueous dispersion without altering receptor affinity .
- Validation : Dynamic light scattering (DLS) confirms nanoparticle size (<100 nm) and stability in PBS (pH 7.4) over 24 hours .
Q. How does this compound function as a pharmacophore in designing fluorescent ligands for α1-adrenoceptor localization studies?
- Design : The quinazoline core binds competitively to α1-adrenoceptors, while a PEG-biotin linker conjugated to the piperazine moiety enables attachment to streptavidin-coated quantum dots (QDot-565). This construct localizes nuclear α1-ARs in cardiac myocytes, as shown via confocal microscopy .
- Experimental Optimization : Receptor binding assays (IC₅₀ = 8.2 nM) use [³H]-prazosin displacement in HEK293 cells expressing α1A-ARs. Non-specific binding is minimized with 10 µM phentolamine .
Q. What structural modifications improve selectivity for α1-adrenoceptor subtypes (α1A vs. α1B)?
- SAR Insights : Substituents at the 4-amino position significantly alter selectivity. For example, carbamoylpiperidine derivatives (e.g., 2-[4-carbamoylpiperidino]-substituted analogs) show 50-fold higher affinity for α1A over α1B (Ki = 0.3 nM vs. 15 nM) .
- Testing : Radioligand competition assays with transfected cell lines and molecular docking (PDB: 7L11) identify key hydrogen bonds with Ser188 in α1A-ARs .
Contradictions and Limitations
- Impurity Nomenclature : The compound is referred to as both "Doxazosin Impurity F" (EP) and "Impurity G" in some sources, likely due to regional pharmacopeia differences .
- Deuterated Stability : While the d8 label enhances metabolic stability in vivo, deuteration at methoxy groups may reduce aqueous solubility by 20% compared to the non-deuterated form .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
